
Holmium--sulfanylidenemolybdenum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Holmium–sulfanylidenemolybdenum (1/1) is a compound that combines the elements holmium and molybdenum with a sulfanylidenemolybdenum group. Holmium is a rare-earth element known for its magnetic properties, while molybdenum is a transition metal with significant industrial applications. The combination of these elements results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
準備方法
The synthesis of Holmium–sulfanylidenemolybdenum (1/1) typically involves the reaction of holmium salts with molybdenum sulfide under controlled conditions. The reaction is carried out in a solvent medium, often at elevated temperatures to facilitate the formation of the desired compound. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
化学反応の分析
Holmium–sulfanylidenemolybdenum (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride, resulting in the formation of reduced species.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups, often using halogens or other reactive species.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Holmium–sulfanylidenemolybdenum (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization processes.
Biology: The compound’s unique properties make it useful in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential use in targeted drug delivery systems and cancer treatment due to its magnetic properties.
Industry: It is utilized in the production of high-strength alloys and as a component in advanced electronic devices.
作用機序
The mechanism by which Holmium–sulfanylidenemolybdenum (1/1) exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the compound’s magnetic properties allow it to influence cellular processes and signaling pathways. Its ability to generate reactive oxygen species (ROS) under certain conditions also contributes to its biological activity.
類似化合物との比較
Holmium–sulfanylidenemolybdenum (1/1) can be compared with other similar compounds, such as:
Holmium oxide: Known for its use in lasers and glass coloring.
Molybdenum disulfide: Widely used as a lubricant and in lithium-ion batteries.
Holmium–molybdenum alloys: Used in high-strength materials and magnetic applications.
The uniqueness of Holmium–sulfanylidenemolybdenum (1/1) lies in its combination of magnetic and catalytic properties, making it a versatile compound for various applications.
特性
CAS番号 |
63919-68-6 |
|---|---|
分子式 |
HoMoS |
分子量 |
292.95 g/mol |
IUPAC名 |
holmium;sulfanylidenemolybdenum |
InChI |
InChI=1S/Ho.Mo.S |
InChIキー |
UXWSWOKHOLPTNP-UHFFFAOYSA-N |
正規SMILES |
S=[Mo].[Ho] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


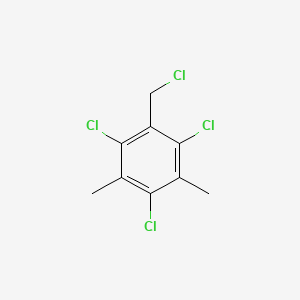
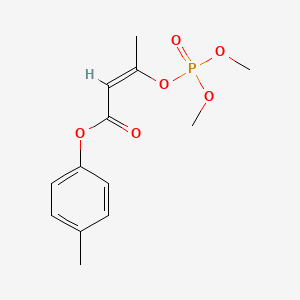
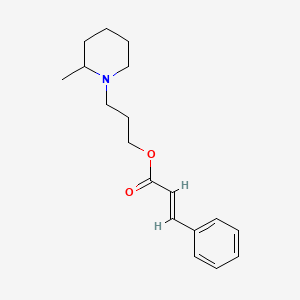

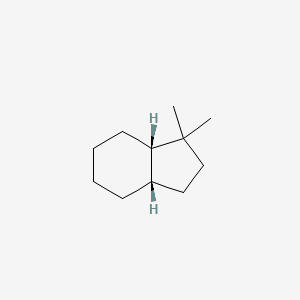


![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)

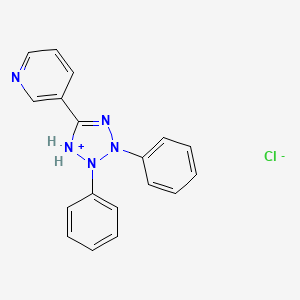

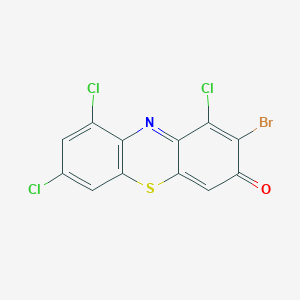
![2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one](/img/structure/B14509040.png)

